1-(Pyrrolidin-1-yl)-2-(quinazolin-4-ylthio)ethanone
CAS No.: 393520-45-1
Cat. No.: VC5388899
Molecular Formula: C14H15N3OS
Molecular Weight: 273.35
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 393520-45-1 |
---|---|
Molecular Formula | C14H15N3OS |
Molecular Weight | 273.35 |
IUPAC Name | 1-pyrrolidin-1-yl-2-quinazolin-4-ylsulfanylethanone |
Standard InChI | InChI=1S/C14H15N3OS/c18-13(17-7-3-4-8-17)9-19-14-11-5-1-2-6-12(11)15-10-16-14/h1-2,5-6,10H,3-4,7-9H2 |
Standard InChI Key | UYPTUOMSJQFFOD-UHFFFAOYSA-N |
SMILES | C1CCN(C1)C(=O)CSC2=NC=NC3=CC=CC=C32 |
Introduction
Chemistry and Structural Features
Molecular Architecture
The compound’s structure integrates three key components:
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Quinazoline nucleus: A bicyclic aromatic system comprising fused benzene and pyrimidine rings, known for its role in modulating enzyme interactions (e.g., tyrosine kinases) .
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Pyrrolidine ring: A five-membered saturated heterocycle with a secondary amine, enhancing solubility and influencing pharmacokinetic properties.
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Thioether-ethanone linker: A sulfur-containing bridge that stabilizes the molecule’s conformation and may participate in hydrophobic interactions with biological targets.
This combination creates a hybrid scaffold capable of engaging multiple pharmacological pathways, a hallmark of modern drug design .
Synthesis Methods
Key Synthetic Pathways
The synthesis of 1-(Pyrrolidin-1-yl)-2-(quinazolin-4-ylthio)ethanone typically involves sequential nucleophilic substitutions or condensation reactions. A generalized approach includes:
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Quinazoline Thiol Preparation: Reacting 4-chloroquinazoline with thiourea or potassium ethylxanthate to yield quinazoline-4-thiol .
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Alkylation with Pyrrolidine-Ethanone Derivatives: Coupling the thiol intermediate with α-halo ketones bearing pyrrolidine substituents under basic conditions (e.g., K₂CO₃ in DMF) .
Alternative routes may employ:
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Aza-Wittig Reactions: For constructing the quinazoline core from iminophosphoranes and isocyanates, followed by thioether formation .
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Microwave-Assisted Synthesis: Accelerating reaction times and improving yields for intermediates .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃):
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¹³C NMR:
Infrared (IR) Spectroscopy
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ν(C–N): 1400–1007 cm⁻¹ (pyrrolidine and quinazoline).
Mass Spectrometry (MS)
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ESI-MS: [M + H]⁺ at m/z 274.1 (calculated 273.35).
Pharmacological Activities
Comparative Antitumor Activity
Compound | Target Cell Line | IC₅₀ (μM) | Source |
---|---|---|---|
Tetrazoloquinazoline 5.2 | CCRF-CEM | 1.0 | |
Gefitinib (Reference) | EGFR-mutated NSCLC | 0.02 |
Antimicrobial and Anti-Biofilm Properties
Quinazolin-4(3H)-one analogs (e.g., compounds 19 and 20) inhibited Pseudomonas aeruginosa biofilm formation at sub-MIC concentrations (IC₅₀ = 3.55–6.86 μM) . Key mechanisms include:
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Quorum Sensing Interference: Blocking PqsR transcriptional regulators .
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Virulence Factor Suppression: Reducing exopolysaccharide production and twitching motility .
Comparative Analysis with Analogous Compounds
Structural and Functional Differences
Parameter | 1-(Pyrrolidin-1-yl)-2-(quinazolin-4-ylthio)ethanone | Tetrazolo[1,5-c]quinazoline 5.2 | Pyrrolo[1,2-a]quinoxaline |
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Core Structure | Quinazoline-thioether | Tetrazoloquinazoline | Pyrroloquinoxaline |
Molecular Weight | 273.35 g/mol | 342.41 g/mol | 285.32 g/mol |
Key Activity | Potential kinase inhibition | Antileukemic | Sirt6 activation |
Bioavailability | Moderate (logP ≈ 2.1) | Low (logP ≈ 1.8) | High (logP ≈ 3.0) |
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